molecular formula C15H14Cl2O2 B029914 3,3'-Dichlorobisphenol A CAS No. 79-98-1

3,3'-Dichlorobisphenol A

Cat. No.: B029914
CAS No.: 79-98-1
M. Wt: 297.2 g/mol
InChI Key: XBQRPFBBTWXIFI-UHFFFAOYSA-N
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Description

3,3'-Dichlorobisphenol A (CAS 79-98-1) is a chlorinated derivative of Bisphenol A (BPA) of significant interest in scientific research, particularly in the study of endocrine-disrupting chemicals. This compound is supplied as a beige to white solid with a molecular formula of C₁₅H₁₄Cl₂O₂ and a molecular weight of 297.18 g/mol. Research Applications and Value - Endocrine Disruption Studies: this compound is a valuable tool for investigating the mechanisms of hormonal disruption. Research indicates its estrogenic activity is higher than that of its parent compound, BPA . It serves as a potent ligand for studying interactions with nuclear receptors, including estrogen receptors (ERα and β) and estrogen-related receptor-gamma (ERRγ) . - Toxicological Research: This compound is used to explore the potential enhanced toxicity of halogenated BPA derivatives. Studies have shown that when exposed to UVB radiation, this compound can generate photoproducts that induce phosphorylation of histone H2AX in human skin cells, a marker for DNA double-strand breaks, suggesting a potential for genotoxicity not observed with unchlorinated BPA . - Environmental Chemistry: It is a relevant analyte for monitoring the transformation and persistence of BPA derivatives in the environment, especially in wastewater and industrial effluent . Mechanism of Action The primary research value of this compound lies in its ability to interact with and modulate various cellular receptors. Molecular docking studies demonstrate that it binds with high affinity to the ligand-binding domain of human estrogen-related receptor-gamma (ERRγ) . Like BPA, it can also bind to classical estrogen receptors, though its chlorinated structure alters its binding kinetics and potency compared to BPA and natural hormones . These interactions can disrupt normal hormonal signaling pathways, leading to altered gene expression and cellular function, which is a key area of investigation in molecular toxicology. Handling and Storage For optimal stability, this product should be stored in a refrigerator at 2-8°C. As with all chemicals of this nature, safe laboratory practices should be followed. This product is provided for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-chloro-4-[2-(3-chloro-4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQRPFBBTWXIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058826
Record name Phenol, 4,4'-(1-methylethylidene)bis[2-chloro-
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Molecular Weight

297.2 g/mol
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CAS No.

79-98-1
Record name 3,3′-Dichlorobisphenol A
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Record name 3,3'-Dichlorobisphenol A
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Record name Phenol, 4,4'-(1-methylethylidene)bis[2-chloro-
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Record name Phenol, 4,4'-(1-methylethylidene)bis[2-chloro-
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Record name 4,4'-isopropylidenebis[o-chlorophenol]
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Record name 3,3'-Dichlorobisphenol A
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Preparation Methods

Reaction Mechanism and Regioselectivity

Direct chlorination involves the electrophilic substitution of hydrogen atoms on bisphenol A’s aromatic rings using chlorine gas (Cl₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂). The reaction is typically conducted in non-polar solvents such as dichloromethane or trimethylbenzene to stabilize intermediates and minimize side reactions. Regioselectivity at the 3,3'-positions is achieved through steric and electronic effects, where the electron-donating hydroxyl groups direct chlorine substitution to the meta positions relative to the hydroxyl groups.

Example Procedure :

  • Bisphenol A (1 mol) is dissolved in trimethylbenzene (8× weight excess).

  • Chlorine gas is introduced at 80–90°C under reflux, with benzyltriethylammonium chloride (15 wt% of bisphenol A) as a phase-transfer catalyst.

  • The reaction is monitored via HPLC until complete conversion (15–18 hours).

  • The product is isolated by cooling, crystallization, and washing with deionized water and ethanol, yielding 80–85%.

Catalytic Systems and Solvent Effects

Phase-transfer catalysts, such as benzyltriethylammonium chloride, enhance reaction rates by facilitating the transfer of ionic chlorinating agents into the organic phase. Polar aprotic solvents like dimethylformamide (DMF) may increase chlorination efficiency but often require higher temperatures (120–140°C), risking over-chlorination.

Acid-Catalyzed Condensation of Chlorophenol Precursors

Two-Step Synthesis via Phenolic Coupling

This method involves the condensation of 3-chlorophenol with acetone under acidic conditions, mimicking traditional bisphenol A synthesis. Sulfuric acid or hydrochloric acid catalyzes the formation of the bis-phenol structure.

Optimized Conditions :

  • Molar ratio of 3-chlorophenol to acetone: 2.1–2.3:1.

  • Reaction temperature: 140–145°C under reflux.

  • Yield: 75–80%, with purity >95% after recrystallization.

Challenges in Byproduct Formation

Competing reactions, such as the formation of 2,4'- or 4,4'-dichlorobisphenol A, are minimized by controlling the stoichiometry of 3-chlorophenol and employing excess acetone. Residual chlorophenol is removed via alkaline washing, as described in the purification steps of CN108148029B.

Nucleophilic Substitution via Halogen Exchange

Displacement of Bromine or Iodine

3,3'-Dibromobisphenol A can undergo halogen exchange using copper(I) chloride (CuCl) in dimethyl sulfoxide (DMSO) at 150°C. This method offers superior regioselectivity but requires stringent anhydrous conditions to prevent hydrolysis.

Typical Yield : 70–75%, with <5% formation of tri- or tetrachlorinated byproducts.

Role of Deuterated Intermediates

Deuterium-labeled analogs, such as 2,6-Dichloro bisphenol A-D12, are synthesized via deuteration of chlorinated precursors. These isotopologs aid in mechanistic studies by tracing reaction pathways and metabolic degradation.

ParameterDirect ChlorinationAcid-Catalyzed CondensationHalogen Exchange
Yield (%)80–8575–8070–75
Reaction Time (hours)15–185–612–24
CatalystBenzyltriethylammoniumH₂SO₄/HClCuCl
SolventTrimethylbenzeneTrimethylbenzeneDMSO
Byproducts (%)<510–15<5
Safety ConsiderationMitigation Strategy
CarcinogenicityClosed reactors, PPE, air monitoring
Chlorine Gas ExposureScrubbers, leak detection systems
Waste ChloridesNeutralization with lime, electrochemical treatment

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(3-chloro-4-hydroxyphenyl)propane undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under oxidative conditions.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Dihydroxy derivatives

    Substitution: Amino or thiol-substituted phenols

Scientific Research Applications

Environmental Applications

1. Water Treatment:
Cl2BPA can be formed during the chlorination of drinking water containing BPA. Understanding its formation and degradation is crucial for developing effective water treatment processes. Research indicates that Cl2BPA may persist in water systems, raising concerns about its potential toxic effects on aquatic life and human health .

2. Biodegradation Studies:
Studies have focused on the biodegradation pathways of Cl2BPA in various environmental matrices. Research has shown that specific microbial strains can metabolize Cl2BPA, potentially leading to its detoxification in contaminated environments .

Toxicological Research

1. Health Effects:
Research on Cl2BPA indicates that it may exhibit endocrine-disrupting properties similar to those of BPA. Animal studies have suggested that exposure to Cl2BPA can lead to developmental and reproductive toxicity . The compound's ability to interfere with hormonal signaling pathways is a significant area of investigation.

2. Carcinogenic Potential:
The carcinogenic potential of Cl2BPA has been evaluated in various studies. Evidence suggests that exposure may increase the risk of tumor formation in laboratory animals, warranting further investigation into its long-term health effects .

Materials Science Applications

1. Polymer Production:
Cl2BPA has been explored as a monomer for synthesizing high-performance polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in electronics and automotive industries .

2. Coatings and Adhesives:
Due to its chemical stability and resistance to degradation, Cl2BPA is being investigated for use in coatings and adhesives that require durability under harsh conditions. The incorporation of Cl2BPA into formulations can improve adhesion strength and longevity .

Case Studies

StudyFocusFindings
Iba et al. (1987)Metabolism in RodentsDemonstrated significant metabolic activation of Cl2BPA via cytochrome P450 enzymes, indicating potential mutagenic activity .
Ashby & Mohammed (1988)DNA DamageFound increased unscheduled DNA synthesis in liver cells following oral administration of Cl2BPA, suggesting genotoxic effects .
Reid et al. (1984)Environmental ImpactInvestigated the persistence of Cl2BPA in aquatic environments, highlighting its potential accumulation in sediments .

Mechanism of Action

The mechanism of action of 2,2-Bis(3-chloro-4-hydroxyphenyl)propane involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3,3'-Cl₂BPA with structurally related chlorinated and non-chlorinated bisphenols:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Log P* Detection Limit (Urine, ng/L) Estrogenic Potency (Relative to BPA)
3,3'-Cl₂BPA 79-98-1 C₁₅H₁₄Cl₂O₂ 309.18 4.2–4.5 10 (LOD), 31 (LOQ) 1.5–2× higher
3-Chlorobisphenol A C₁₅H₁₅ClO₂ 270.73 3.8 17 (LOD), 52 (LOQ) 0.5× lower
3,5-Cl₂BPA C₁₅H₁₄Cl₂O₂ 309.18 4.6 10 (LOD), 30 (LOQ) Not reported
3,3',5-Trichlorobisphenol A 40346-55-2 C₁₅H₁₃Cl₃O₂ 331.62 5.1 3× higher
Tetrabromobisphenol A (TBBPA) 79-94-7 C₁₅H₁₂Br₄O₂ 543.87 6.8 10× higher toxicity

*Log P (octanol-water partition coefficient) values estimated via computational modeling.

Environmental and Metabolic Behavior

  • Formation Pathways: 3,3'-Cl₂BPA is generated during chlorination of BPA in water treatment systems, alongside 2,4,6-trichlorophenol and tetrachlorobisphenol A . In contrast, 3,3',5-Trichlorobisphenol A forms under prolonged chlorination or UV irradiation .
  • Persistence: Chlorinated bisphenols exhibit higher environmental persistence than BPA due to reduced biodegradability. For example, 3,3'-Cl₂BPA has a half-life of >7 days in aquatic systems, compared to <5 days for BPA .
  • Human Exposure : Urinary levels of 3,3'-Cl₂BPA exceed LOQ in 29% of spot samples and 38% of morning samples, indicating widespread but variable exposure . Conjugated forms (e.g., glucuronides) dominate in plasma, reducing free circulating concentrations .

Toxicological Profiles

  • Endocrine Activity: 3,3'-Cl₂BPA binds to estrogen receptors (ERα/β) with 1.5–2× higher affinity than BPA, inducing estrogen-responsive gene expression at lower concentrations (EC₅₀ = 0.1 μM vs. 0.2 μM for BPA) . However, 3,3',5-Trichlorobisphenol A and TBBPA show even greater potency, with EC₅₀ values of 0.05 μM and 0.03 μM, respectively .
  • Cytotoxicity : Chlorination increases cytotoxicity in mammalian cell lines. For instance, 3,3'-Cl₂BPA reduces HepG2 cell viability by 50% at 50 μM, whereas BPA requires 100 μM .
  • Photodegradation: UVB irradiation reduces 3,3'-Cl₂BPA's estrogenic activity by 80% via dechlorination, generating less active intermediates like 3-chlorobisphenol A .

Key Research Findings

  • Environmental Monitoring : 3,3'-Cl₂BPA is detected in swimming pool water at concentrations up to 120 ng/L, attributed to chlorine-based disinfection .
  • Analytical Challenges: Co-elution with other chlorinated bisphenols (e.g., 3,5-Cl₂BPA) necessitates advanced chromatographic separation techniques .

Biological Activity

3,3'-Dichlorobisphenol A (3,3'-Cl₂BPA) is a chlorinated derivative of bisphenol A (BPA), which has garnered attention due to its potential biological activities and health implications. This article reviews the biological activity of 3,3'-Cl₂BPA, focusing on its toxicological effects, mechanisms of action, and implications for human health based on diverse research findings.

This compound is characterized by two chlorine atoms positioned at the 3,3' positions of the bisphenol A structure. This modification alters its physical and chemical properties, potentially enhancing its biological activity compared to BPA.

1. Carcinogenic Potential

Research indicates that 3,3'-Cl₂BPA may exhibit carcinogenic properties. In vitro studies have shown that it can induce DNA damage and mutations, which are critical factors in cancer development. For instance, studies demonstrated that 3,3'-Cl₂BPA increased the frequency of sister chromatid exchanges and caused unscheduled DNA synthesis in various cell lines .

2. Endocrine Disruption

As with other BPA analogs, 3,3'-Cl₂BPA is suspected to act as an endocrine disruptor. It has been linked to alterations in thyroid hormone levels and thyroid nodular disease (TND). A case-control study conducted in Cyprus and Romania found associations between urinary levels of chlorinated bisphenols and the prevalence of TND among women .

3. Genotoxicity

The genotoxic effects of 3,3'-Cl₂BPA have been documented in both in vitro and in vivo studies. Animal models exposed to this compound exhibited significant DNA damage and micronuclei formation . These findings highlight the potential risk of genetic alterations following exposure.

The mechanisms through which 3,3'-Cl₂BPA exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cellular damage and inflammation.
  • Hormonal Activity : By mimicking estrogenic activity, 3,3'-Cl₂BPA can interfere with normal hormonal signaling pathways.
  • DNA Interaction : The compound's ability to bind with DNA may result in adduct formation, leading to mutagenic events.

Case Study 1: Thyroid Nodular Disease

A pilot case-control study assessed the relationship between exposure to chlorinated bisphenols and TND among women. Participants with higher urinary concentrations of 3,3'-Cl₂BPA were more likely to have thyroid nodules compared to controls . This suggests a potential link between environmental exposure to this compound and thyroid health.

Case Study 2: Genotoxic Effects in Animal Models

In a series of experiments involving rats and mice, researchers observed that exposure to 3,3'-Cl₂BPA resulted in significant genotoxic effects. These included increased incidences of DNA strand breaks and chromosomal aberrations . Such findings underscore the need for further investigation into the long-term health impacts of this compound.

Summary of Health Effects

EndpointObserved EffectsStudy Type
CarcinogenicityTumor formationAnimal Studies
Endocrine DisruptionAltered thyroid hormone levelsCase-Control Study
GenotoxicityDNA damageIn Vitro/In Vivo Studies

Q & A

Q. What analytical methods are recommended for detecting and quantifying 3,3’-Cl2BPA and its conjugated forms in biological samples?

  • Methodological Answer : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying free and conjugated forms (e.g., glucuronides and sulfates) of 3,3’-Cl2BPA in biological matrices like plasma or urine. Sample preparation involves enzymatic hydrolysis (e.g., β-glucuronidase/sulfatase) to release conjugated metabolites, followed by solid-phase extraction (SPE) for purification. Calibration curves must account for matrix effects, with limits of quantification (LOQ) as low as 0.006 ng/mL for glucuronides and 0.391 ng/mL for sulfates in human plasma .

Q. How should experimental designs address the low detection rates of 3,3’-Cl2BPA in human urine samples?

  • Methodological Answer : Studies should use morning urine samples, which show higher detection rates (38% >LOQ) compared to spot samples (29% >LOQ). Analytical protocols must include adjustments for low sample volumes (e.g., 2 mL urine instead of 4 mL) and optimized extraction solvents (e.g., 2.5 mL solvent mixture). Values below the limit of detection (LOD) should be substituted with ½ LOD, and values between LOD and LOQ with ½ LOQ to minimize bias in statistical analysis .

Q. What are the primary metabolic pathways of 3,3’-Cl2BPA in mammalian systems?

  • Methodological Answer : 3,3’-Cl2BPA undergoes phase II metabolism, primarily forming glucuronide (3,3’-Cl2BPA-G) and sulfate (3,3’-Cl2BPA-S) conjugates. These metabolites are quantified using isotope-dilution techniques with deuterated internal standards. Rat studies indicate interspecies differences in conjugation efficiency, necessitating species-specific calibration curves for accurate extrapolation to humans .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported estrogenic activities of 3,3’-Cl2BPA compared to other chlorinated bisphenol A derivatives?

  • Methodological Answer : Comparative assays using standardized in vitro models (e.g., ERα/β reporter gene assays) are critical. 3,3’-Cl2BPA exhibits higher estrogen receptor binding affinity than BPA but lower activity than 3,3’,5,5’-tetrachlorobisphenol A. Dose-response curves and receptor subtype selectivity (e.g., ERα vs. ERβ) should be analyzed using nonlinear regression models to quantify potency differences .

Q. What statistical approaches are recommended for analyzing non-normally distributed urinary 3,3’-Cl2BPA data in epidemiological studies?

  • Methodological Answer : Non-normally distributed data should be log-transformed (natural logarithm) to meet normality assumptions for parametric tests like linear regression. Creatinine adjustment is mandatory to account for urine dilution. For between-group comparisons, use Wilcoxon rank-sum tests for non-parametric data and t-tests for normalized distributions. Covariates like iodine levels (measured via ICP-MS) must be included to control for thyroid function confounders .

Q. How do interspecies differences in 3,3’-Cl2BPA toxicokinetics impact extrapolation of rodent data to human risk assessments?

  • Methodological Answer : Cross-species studies in rats and humans reveal divergent conjugation rates (e.g., higher sulfation in rats vs. glucuronidation in humans). Physiologically based pharmacokinetic (PBPK) modeling should integrate species-specific parameters, such as plasma protein binding and biliary excretion rates. Validation requires parallel LC-MS/MS quantification of parent compound and metabolites in matched matrices (e.g., plasma, liver microsomes) .

Q. What quality control measures are critical for ensuring reproducibility in 3,3’-Cl2BPA metabolite quantification?

  • Methodological Answer : Include matrix-matched calibration standards and blank samples to monitor background interference. Quality control (QC) samples spiked at low, medium, and high concentrations must demonstrate recoveries of 90–105% for glucuronides and sulfates. Intra- and inter-day precision (CV <15%) should be validated across multiple analytical batches. IS-normalized matrix effects (e.g., ion suppression/enhancement) must be reported for transparency .

Methodological Notes

  • Data Handling : Replace non-detects with ½ LOD and values between LOD/LOQ with ½ LOQ to avoid censoring bias .
  • Instrumentation : Use inductively coupled plasma mass spectrometry (ICP-MS) for co-measurement of iodine and creatinine via Jaffe method to control for thyroid and renal confounders .
  • Ethical Compliance : Adhere to CDC protocols for bioanalytical method validation to ensure regulatory compliance in human studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3,3'-Dichlorobisphenol A
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3,3'-Dichlorobisphenol A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.